1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene

Solubility OLEDs Hydrophobicity

1,3,5‑Tris[(3,5‑di‑tert‑butylphenyl)ethynyl]benzene (CAS 155064‑29‑2) is a C₃‑symmetric, octopolar tris‑ethynylbenzene derivative in which each acetylenic arm terminates in a 3,5‑di‑tert‑butylphenyl group. The compound combines the rigid, fully conjugated 1,3,5‑triethynylbenzene core with exceptional steric shielding from six peripheral tert‑butyl units, imparting a unique combination of high hydrophobicity (computed LogP ≈ 13.7), substantial molecular weight (715.1 g mol⁻¹), and a large number of rotatable bonds that influence solid‑state packing and solution processability.

Molecular Formula C54H66
Molecular Weight 715.1 g/mol
CAS No. 155064-29-2
Cat. No. B12561098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene
CAS155064-29-2
Molecular FormulaC54H66
Molecular Weight715.1 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C#CC2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C#CC4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C54H66/c1-49(2,3)43-28-40(29-44(34-43)50(4,5)6)22-19-37-25-38(20-23-41-30-45(51(7,8)9)35-46(31-41)52(10,11)12)27-39(26-37)21-24-42-32-47(53(13,14)15)36-48(33-42)54(16,17)18/h25-36H,1-18H3
InChIKeyVLNZYGOWUWOWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene (CAS 155064‑29‑2): A Sterically Shielded C₃‑Symmetric Building Block for Advanced Materials Procurement


1,3,5‑Tris[(3,5‑di‑tert‑butylphenyl)ethynyl]benzene (CAS 155064‑29‑2) is a C₃‑symmetric, octopolar tris‑ethynylbenzene derivative in which each acetylenic arm terminates in a 3,5‑di‑tert‑butylphenyl group [1]. The compound combines the rigid, fully conjugated 1,3,5‑triethynylbenzene core with exceptional steric shielding from six peripheral tert‑butyl units, imparting a unique combination of high hydrophobicity (computed LogP ≈ 13.7), substantial molecular weight (715.1 g mol⁻¹), and a large number of rotatable bonds (12) that influence solid‑state packing and solution processability . These features differentiate it from simpler analogues such as the parent 1,3,5‑tris(phenylethynyl)benzene (MW 378.5 g mol⁻¹, LogP ≈ 8.8, 6 rotatable bonds) [2] and justify its evaluation as a solubility‑enhanced, aggregation‑resistant intermediate for organic electronics, metal‑organic frameworks, and supramolecular receptors.

Why Generic Substitution of 1,3,5‑Tris[(3,5‑di‑tert‑butylphenyl)ethynyl]benzene (CAS 155064‑29‑2) Fails in Solution‑Processed Optoelectronics


Although many 1,3,5‑tris(arylethynyl)benzene derivatives share the same π‑conjugated core, the physicochemical properties that govern solubility, film morphology, and solid‑state self‑assembly are exquisitely sensitive to peripheral substitution [1]. The parent 1,3,5‑tris(phenylethynyl)benzene (MW 378.5 g mol⁻¹, LogP ≈ 8.8) exhibits limited solubility in common organic solvents and is prone to strong intermolecular π‑stacking that leads to aggregation‑caused quenching (ACQ) in the solid state [2]. In contrast, the introduction of six tert‑butyl groups on the target compound elevates the calculated LogP to ~13.7, dramatically improving solubility in non‑polar solvents and enabling higher concentration processing without premature precipitation . Furthermore, the increased number of rotatable bonds (12 vs. 6) contributes to a more amorphous film microstructure that suppresses crystallisation and enhances device reproducibility [3]. Simply interchanging the target compound with its unsubstituted or mono‑tert‑butylated analogues would therefore sacrifice the key functional advantages that justify its selection: superior solubility, reduced ACQ, and improved amorphous film‑forming ability.

Quantitative Evidence Guide: 1,3,5‑Tris[(3,5‑di‑tert‑butylphenyl)ethynyl]benzene (CAS 155064‑29‑2) vs. 1,3,5‑Tris(phenylethynyl)benzene


Calculated LogP Imparts Order‑of‑Magnitude Higher Hydrophobicity for Solution‑Processed OLEDs

The computed octanol‑water partition coefficient (XLogP3 ≈ 8.8 for 1,3,5‑tris(phenylethynyl)benzene [1]) vs. the database‑computed LogP ≈ 13.67 for 1,3,5‑tris[(3,5‑di‑tert‑butylphenyl)ethynyl]benzene reflects a ~4.9 log‑unit increase in hydrophobicity. This difference translates to an approximately 80 000‑fold greater partitioning into non‑polar solvents, consistent with the empirical observation that peripheral tert‑butyl groups dramatically enhance solubility in toluene, chlorobenzene, and dichloromethane [2].

Solubility OLEDs Hydrophobicity

Doubled Rotatable Bond Count Correlates with Enhanced Amorphous Film Stability

1,3,5‑Tris(phenylethynyl)benzene possesses six rotatable bonds (three central‑core‑to‑acetylene and three acetylene‑to‑peripheral‑phenyl linkages) [1]. The target compound, with 12 rotatable bonds due to the additional t‑butyl single‑bond rotations, exhibits twice the conformational flexibility . This conformational freedom is known to frustrate crystallisation, resulting in films that remain amorphous over extended thermal annealing cycles, a property documented for related tert‑butyl‑functionalised star‑shaped scaffolds critical for OLED lifetime stability [2].

Film morphology Rotatable bonds Amorphous stability

tert‑Butyl Groups Suppress Aggregation‑Caused Quenching in Neat Films

The RSC study by Xie et al. (2020) demonstrated that the incorporation of two tert‑butyl groups per molecule effectively increases molecular solubility and reduces aggregation‑caused self‑quenching of excitons in neat films by inhibiting both intramolecular vibrational relaxation and intermolecular π‑stacking [1]. Although this study applied tert‑butyl substitution to TADF isomers, the physicochemical principle is readily transferable: a star‑shaped 1,3,5‑tris(ethynyl)benzene bearing six tert‑butyl units, such as the target compound, is expected to benefit from even stronger steric shielding of the emissive triethynylbenzene core. The result was a record‑high solution‑processed non‑doped blue OLED external quantum efficiency (EQE) of 25.8 %, compared to the much lower EQE (<5 %) typically reported for planar, unsubstituted tris(phenylethynyl)benzene derivatives in solid‑film form [2].

Aggregation-caused quenching Solid-state photophysics OLED efficiency

Solution‑Processability Gain Demonstrated in a Related tert‑Butyl Functionalised OLED Emitter

In a direct demonstration of the solubilising effect of tert‑butyl groups, Xie et al. (2022) introduced tert‑butyl substituents onto a through‑space charge‑transfer (TSCT) emitter, achieving highly efficient solution‑processed OLEDs with a maximum EQE of 21.7 % while preserving the parent material’s photophysical properties [1] [2]. This work confirms that tert‑butyl groups can be integrated without perturbing the electronic structure, making the six‑tert‑butyl‑decorated 1,3,5‑tris[(3,5‑di‑tert‑butylphenyl)ethynyl]benzene a viable host or host‑building‑block candidate that combines the needed solubility for wet processing with the conjugated core required for charge transport.

Solution-processed OLEDs Solubilizing groups External quantum efficiency

Best Research and Industrial Application Scenarios for 1,3,5‑Tris[(3,5‑di‑tert‑butylphenyl)ethynyl]benzene (CAS 155064‑29‑2)


Solution‑Processable Host Material for Blue Phosphorescent or TADF OLEDs

The combination of high computed hydrophobicity (LogP ~ 13.7) and documented ability of peripheral tert‑butyl groups to suppress aggregation‑caused quenching [1] positions this compound as a candidate host material in solution‑processed blue OLEDs. The six tert‑butyl substituents provide the solubility necessary for spin‑coating or ink‑jet printing from non‑polar solvents while sterically shielding the emissive core from deleterious concentration quenching, potentially enabling non‑doped emitting layers with high external quantum efficiency.

Sterically Shielded Trigonal Linker for Metal‑Organic Frameworks (MOFs) and Coordination Cages

Its rigid, C₃‑symmetric architecture and the absence of competing donor/acceptor heteroatoms (hydrogen bond donors: 0; acceptors: 0) make it an ideal trigonal linker for constructing porous frameworks with predictable topology. The bulky tert‑butyl groups serve as intrinsic space‑filling units that prevent interpenetration, a common problem in MOF synthesis, while the ethynyl bridges maintain electronic conjugation across the framework backbone [2].

Octopolar NLO Chromophore Platform with Tunable Hyperpolarizability

The 1,3,5‑triethynylbenzene core is a well‑established scaffold for octopolar nonlinear optical (NLO) chromophores [3]. The tert‑butyl‑substituted variant adds a solubility advantage that facilitates hyper‑Rayleigh scattering measurements in solution at higher concentrations, improving signal‑to‑noise ratios without altering the octopolar symmetry. This enables more accurate determination of first hyperpolarizability (β) values for structure‑property relationship studies.

Non‑Polar Porosity Standard or Template for Hierarchical Carbonisation

In carbonisation studies of 1,3,5‑tris(functionalised‑phenylethynyl)benzene–metal complexes, linkers without polar functional groups afforded microporous carbons with type I adsorption behaviour [4]. The fully hydrocarbon‑like target compound, with zero heteroatoms and high thermal stability, is a suitable precursor for generating purely hydrophobic porous carbonaceous materials where residual functional‑group effects must be excluded.

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